Methyl 2-(3,5-dimethylpyridin-2-yl)propanoate
Description
Methyl 2-(3,5-dimethylpyridin-2-yl)propanoate is an ester derivative featuring a pyridine ring substituted with methyl groups at the 3- and 5-positions, linked to a propanoate backbone via the 2-position (Figure 1). This compound belongs to the broader class of pyridine-based esters, which are critical intermediates in pharmaceutical and agrochemical synthesis due to their versatility in functionalization and stability under various reaction conditions.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 2-(3,5-dimethylpyridin-2-yl)propanoate |
InChI |
InChI=1S/C11H15NO2/c1-7-5-8(2)10(12-6-7)9(3)11(13)14-4/h5-6,9H,1-4H3 |
InChI Key |
YPBCRXPPNYBOER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C(C)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3,5-dimethylpyridin-2-yl)propanoate typically involves the esterification of 3,5-dimethylpyridine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3,5-dimethylpyridin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of 3,5-dimethylpyridine-2-carboxylic acid.
Reduction: Formation of 2-(3,5-dimethylpyridin-2-yl)propanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3,5-dimethylpyridin-2-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 2-(3,5-dimethylpyridin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to alterations in cellular processes. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Structural Features :
- Pyridine Core : The 3,5-dimethylpyridin-2-yl group introduces steric hindrance and electron-donating effects, influencing reactivity and intermolecular interactions.
- Ester Functionality : The methyl ester group enhances solubility in organic solvents and facilitates further hydrolysis or transesterification reactions.
For example, describes a general procedure for synthesizing β-heteroaryl-α,β-didehydro-α-amino acid derivatives using aromatic amines and acetic acid, which could be adapted for related esters .
For instance, highlights omeprazole derivatives (e.g., compound B: 2-[(RS)-[(3,5-dimethylpyridin-2-yl)methyl]sulphinyl]-1H-benzimidazole), which share the 3,5-dimethylpyridine motif and are used as proton pump inhibitors .
Comparison with Similar Compounds
The structural and functional attributes of Methyl 2-(3,5-dimethylpyridin-2-yl)propanoate can be contextualized by comparing it to analogous pyridine-based esters and heterocyclic derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Pyridine Derivatives
Key Comparative Insights:
Substituent Effects
- Electron-Donating Groups: The 3,5-dimethyl groups in the target compound enhance lipophilicity and steric bulk compared to electron-withdrawing groups (e.g., cyano in Compound 10 ). This increases stability but may reduce electrophilic reactivity.
Functional Group Diversity
- Ester vs. Sulphanyl/Sulphinyl : While the target compound’s ester group is hydrolytically labile, the sulphanyl and sulphonyl groups in omeprazole analogs () confer acid stability, critical for gastrointestinal drug activity .
- Cyano/Ethenyl Moieties: Compound 10 incorporates cyano and ethenyl groups, enabling conjugation reactions and cyclization pathways unavailable in the methyl ester derivative.
Biological Activity
Methyl 2-(3,5-dimethylpyridin-2-yl)propanoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular formula: . The compound features a pyridine ring substituted with two methyl groups at the 3 and 5 positions, contributing to its unique chemical reactivity and biological activity.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections. The mechanism appears to involve disruption of bacterial cell wall synthesis or function, although specific targets remain to be elucidated.
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Animal studies suggest that it can reduce inflammation markers in models of acute and chronic inflammation. For example, in a murine model of arthritis, administration of this compound resulted in decreased paw swelling and reduced inflammatory cytokines .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways or microbial metabolism. The exact molecular pathways remain under investigation but could involve modulation of signal transduction pathways related to inflammation and immune responses.
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus, the compound demonstrated an IC50 value of approximately 25 µg/mL. This effect was attributed to its ability to disrupt cell membrane integrity, leading to cell lysis.
| Strain | IC50 (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 40 |
Case Study 2: Anti-inflammatory Activity
In a model of collagen-induced arthritis in mice, this compound was administered at doses ranging from 10 to 100 mg/kg. Results indicated a dose-dependent reduction in joint swelling and inflammatory cytokine levels (TNF-alpha and IL-6). Histopathological analysis revealed decreased synovial inflammation compared to control groups .
| Dose (mg/kg) | Joint Swelling Reduction (%) | Cytokine Level (pg/mL) |
|---|---|---|
| 10 | 20 | TNF-alpha: 150 |
| 50 | 40 | TNF-alpha: 100 |
| 100 | 60 | TNF-alpha: 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
